Acetylhydrolase-IN-1

Ether phospholipid Structural analog PAF pathway

PAF-AH isoform profiling requires well-characterized inhibitors-potency varies dramatically across intracellular and plasma isoforms, and unvalidated substitutions introduce uncontrolled experimental variables. Acetylhydrolase-IN-1 (CAS 79637-91-5) is a phosphoethanolamine-based inhibitor that enables direct interrogation of PAF-AH active site headgroup specificity. • Substrate-competitive probe with C16 ether chain; enables membrane partitioning and bilayer interaction studies • Structurally distinct from phosphocholine-based inhibitors (e.g., darapladib) for selectivity panel baselining • ≥98% purity; available in mg quantities for fundamental enzymology and biophysical research

Molecular Formula C23H48NO7P
Molecular Weight 481.6 g/mol
Cat. No. B15145377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylhydrolase-IN-1
Molecular FormulaC23H48NO7P
Molecular Weight481.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN)OC(=O)C
InChIInChI=1S/C23H48NO7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-28-20-23(31-22(2)25)21-30-32(26,27)29-19-17-24/h23H,3-21,24H2,1-2H3,(H,26,27)/t23-/m1/s1
InChIKeyLEBRETLBLINJDM-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylhydrolase-IN-1 for PAF-AH Inhibition


Acetylhydrolase-IN-1 (CAS: 79637-91-5), also known as 1-Hexadecyl-2-acetyl-sn-glycero-3-phosphoethanolamine, is a synthetic inhibitor of 1-Alkyl-2-acetylglycerophosphocholine esterase (Alkylacetyl-GPC: acetylhydrolase), an enzyme class more broadly known as Platelet-Activating Factor Acetylhydrolase (PAF-AH) or Lipoprotein-associated Phospholipase A2 (Lp-PLA2) . The compound belongs to the ether phospholipid structural class and is commercially available from multiple vendors for laboratory research applications .

Acetylhydrolase-IN-1 Substitution Risks


Platelet-Activating Factor Acetylhydrolase (PAF-AH) represents a family of enzymes with multiple isoforms (intracellular types I and II, plasma Lp-PLA2 form) that exhibit distinct substrate specificities and pathophysiological roles in inflammation, atherosclerosis, and neurodegeneration [1]. Consequently, inhibitors within this class demonstrate widely divergent potency and selectivity profiles. For example, the clinical-stage inhibitor darapladib exhibits sub-nanomolar potency against Lp-PLA2 (IC50 = 0.25 nM), while the research tool P11 shows ~40 nM activity against PAFAH1b2 with 22-fold selectivity over PAFAH1b3 [2][3]. Given this isoform complexity and potency variation, substituting one PAF-AH inhibitor for another without isoform-matched characterization introduces uncontrolled experimental variables that can compromise reproducibility and biological interpretation.

Acetylhydrolase-IN-1 Differentiation Evidence


Phosphoethanolamine Headgroup Identity

Acetylhydrolase-IN-1 is chemically defined as (2R)-1-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(hexadecyloxy)propan-2-yl acetate, also named 1-hexadecyl-2-acetyl-sn-glycero-3-phosphoethanolamine . This phosphoethanolamine headgroup structure distinguishes it from natural PAF substrates (which bear a phosphocholine headgroup) and from phosphocholine-based PAF-AH inhibitors described in the literature [1]. While direct comparative inhibition data against PAF-AH isoforms are not publicly available, the phosphoethanolamine backbone represents a distinct chemotype within the ether phospholipid inhibitor class.

Ether phospholipid Structural analog PAF pathway Chemical identity

Ether Phospholipid Scaffold for PAF-AH Binding

Acetylhydrolase-IN-1 incorporates an ether-linked hexadecyl (C16) chain at the sn-1 position and an acetyl ester at the sn-2 position, structurally mimicking the natural PAF substrate scaffold . Published structure-activity relationship (SAR) studies on PAF-AH inhibitors demonstrate that inhibitory potency correlates positively with sn-1 alkyl chain length, with longer chains enhancing enzyme-inhibitor interactions in micelle-based assays [1]. While no publicly available data quantify Acetylhydrolase-IN-1's specific inhibitory potency against defined PAF-AH isoforms, the C16 ether chain is consistent with the optimal chain length for PAF-AH active site recognition established in class-level SAR literature.

Enzyme inhibition Substrate analog Structure-activity relationship PAF-AH

Acetylhydrolase-IN-1 Research Applications


PAF-AH Mechanistic Studies with Phosphoethanolamine Analogs

Acetylhydrolase-IN-1 is appropriate for fundamental enzymology experiments investigating how PAF-AH accommodates phosphoethanolamine-containing substrates and inhibitors within its active site. Unlike phosphocholine-based probes, this compound enables direct interrogation of headgroup specificity and the structural determinants governing PAF-AH substrate recognition [1]. Researchers should validate inhibitory activity against their specific PAF-AH isoform of interest prior to experimental use.

Negative Control for PAF-AH Selectivity Panels

Given its structural similarity to PAF and other ether phospholipid inhibitors, Acetylhydrolase-IN-1 may serve as a reference compound in selectivity screening panels that evaluate novel PAF-AH inhibitor candidates. Its inclusion allows for baseline assessment of structure-dependent inhibition patterns [1].

Ether Phospholipid Membrane Interactions

The phosphoethanolamine headgroup and C16 ether chain confer distinct membrane partitioning and bilayer interaction properties compared to phosphocholine analogs. Acetylhydrolase-IN-1 may be utilized in biophysical studies examining how ether phospholipid structural features modulate membrane association and enzyme accessibility [1].

Chemical Probe for PAF-AH Active Site Mapping

As a substrate-competitive inhibitor bearing a phosphoethanolamine headgroup, Acetylhydrolase-IN-1 provides a structurally defined tool for probing PAF-AH active site architecture. Its use in competitive binding assays can help delineate the molecular determinants governing ligand recognition at the enzyme's catalytic cleft [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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